molecular formula C10H10Cl2OS B14037716 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one

Cat. No.: B14037716
M. Wt: 249.16 g/mol
InChI Key: RSPVEMRSJNOSAM-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one is an organic compound that features a chlorinated propanone structure with a chloromethyl and mercapto group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the mercapto group. One common method involves the reaction of 2-chloromethyl-5-mercaptophenylpropan-2-one with thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar propanone structure but without the chloromethyl and mercapto groups.

    Chloroacetone: A simpler chlorinated propanone without the phenyl ring and mercapto group.

Uniqueness

1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups attached to a phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3

InChI Key

RSPVEMRSJNOSAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)S)CCl)Cl

Origin of Product

United States

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